1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73790-84-8 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-piperidin-1-ylpentane-1,3-dione |
InChI |
InChI=1S/C13H23NO2/c1-10(2)11(15)13(3,4)12(16)14-8-6-5-7-9-14/h10H,5-9H2,1-4H3 |
InChI Key |
SLTCQIMTEMTYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Nomenclature and Chemical Classification
Accepted Nomenclatures and Synonyms
1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine is known by several systematic and common names in chemical literature and databases. ncats.io The International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,4-trimethyl-1-(piperidin-1-yl)pentane-1,3-dione. uni.lu Other recognized systematic names include Piperidine (B6355638), 1-(2,2,4-trimethyl-1,3-dioxopentyl)- and 1,3-Pentanedione, 2,2,4-trimethyl-1-(1-piperidinyl)-. ncats.io Additionally, it is identified by the CAS Registry Number 73790-84-8. slideshare.net
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | 2,2,4-trimethyl-1-(piperidin-1-yl)pentane-1,3-dione |
| Systematic Name | Piperidine, 1-(2,2,4-trimethyl-3-oxovaleryl)- |
| Systematic Name | Piperidine, 1-(2,2,4-trimethyl-1,3-dioxopentyl)- |
| CAS Registry Number | 73790-84-8 |
| Other Identifier | NSC-220114 |
Chemical Family and Structural Classifications
Piperidine Chemical Family: The core of this molecule is a piperidine ring, a six-membered heterocycle containing one nitrogen atom. wikipedia.org This saturated ring structure is a common motif in many alkaloids and pharmaceuticals. wikipedia.org The nitrogen atom of the piperidine ring is what links it to the rest of the molecule.
Cyclic Amine: As it contains a piperidine ring, the compound is classified as a cyclic amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Amide Group (not Ester): A critical feature of this molecule is the amide functional group, specifically a tertiary amide. This is formed by the replacement of the hydroxyl group of a carboxylic acid with a nitrogen atom of an amine; in this case, the piperidine nitrogen is bonded to a carbonyl carbon. diplomatacomercial.compressbooks.pub While both amides and esters are derivatives of carboxylic acids, they have distinct structures and chemical properties. slideshare.net An ester has an oxygen atom bonded to the carbonyl carbon and another carbon atom (R-CO-OR'), whereas an amide has a nitrogen atom in that position (R-CO-NR'R''). The linkage in this compound is an N-acylpiperidine. nih.gov
Stereochemical Considerations and Isomerism
Stereochemistry examines the three-dimensional arrangement of atoms in molecules. For this compound, the stereochemical profile is straightforward. According to analyses, the molecule is achiral, meaning it is superimposable on its mirror image. ncats.io It does not possess any stereocenters (chiral centers), which are typically carbon atoms bonded to four different groups. ncats.io Consequently, this compound does not exhibit stereoisomerism, such as enantiomers or diastereomers. Its InChIKey, SLTCQIMTEMTYEH-UHFFFAOYSA-N, also points to a non-chiral structure. slideshare.net
Synthetic Methodologies and Chemical Synthesis
Historical Development of Synthetic Routes
The piperidine (B6355638) ring system, a ubiquitous scaffold in pharmaceuticals and natural products, has a rich synthetic history. nih.gov It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently by the French chemist Auguste Cahours in 1852 through the chemical degradation of piperine, the main pungent compound in black pepper. wikipedia.org
Industrially, the most significant route, developed later, is the hydrogenation of pyridine (B92270). wikipedia.org This method remains the primary production pathway. Early methods for reducing pyridine to piperidine included the use of sodium in ethanol (B145695) in a modified Birch reduction. wikipedia.org The development of catalytic hydrogenation using various metal catalysts marked a significant advancement, enabling more efficient and scalable production.
While the piperidine moiety has this extensive history, the specific developmental timeline for 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine is not prominently documented in public literature. Its synthesis would logically emerge from the application of established amide bond formation techniques, a cornerstone of medicinal chemistry, developed throughout the 20th century. researchgate.net The synthesis of its unique acyl component, 2,2,4-trimethyl-3-oxovaleric acid, is tied to developments in the chemistry of small, strained ring systems. A patented method indicates that esters of this acid can be formed by the alkaline-mediated reaction of an alcohol with 2,2,4,4-tetramethyl-1,3-cyclobutanedione. google.com
Key Synthetic Pathways and Reaction Mechanisms
The construction of this compound relies on a sequence of well-understood reaction types. The following sections detail relevant transformations that are either directly involved or exemplify the types of reactions crucial for synthesizing the target molecule and its analogs.
Catalytic hydrogenation is the foundational method for synthesizing the piperidine ring from pyridine precursors. The reduction of a substituted pyridine, such as 2-pyridineethanol, to the corresponding piperidine derivative illustrates this key process. This transformation is typically carried out using hydrogen gas under pressure in the presence of a metal catalyst.
Commonly used catalysts include noble metals like palladium, platinum, and ruthenium on a solid support such as carbon. nih.gov The reaction conditions, particularly temperature and pressure, are controlled to minimize the formation of byproducts. For instance, processes have been developed for the hydrogenation of 2-pyridineethanol using a ruthenium catalyst at hydrogen pressures of at least 500 psig and moderate temperatures (e.g., 90°C to 120°C) to achieve high yield and selectivity.
A key challenge in such hydrogenations can be the formation of N-alkylated byproducts. Research has shown that conducting the reaction in the presence of another amine can significantly suppress the generation of these problematic impurities.
Table 1: Conditions for Catalytic Hydrogenation of 2-Pyridineethanol
| Parameter | Condition | Purpose |
|---|---|---|
| Substrate | 2-Pyridineethanol | Pyridine ring precursor |
| Product | 2-Piperidineethanol | Saturated piperidine ring |
| Catalyst | Ruthenium or Palladium on a support | To facilitate the addition of hydrogen |
| Hydrogen Pressure | >500 psig | To drive the reduction reaction |
| Temperature | 90-120 °C | To control reaction rate and minimize side reactions |
| Additive | An external amine (e.g., piperidine) | To suppress N-methylation byproducts |
Chloroformates are versatile reagents in organic synthesis, often used to activate alcohols for subsequent reactions. organic-chemistry.org They are typically prepared by reacting an alcohol with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. researchgate.net
In the case of forming isobutyl chloroformate, isobutanol is reacted with phosgene. This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the evolution of hydrogen chloride (HCl) gas. To avoid side reactions, this process is generally conducted at low temperatures. The evolved HCl is typically neutralized or removed to drive the reaction to completion. Modern methods may utilize continuous flow reactors to safely handle toxic reagents like phosgene and control the exothermic reaction. rsc.org
Reaction Scheme: (CH₃)₂CHCH₂OH + COCl₂ → (CH₃)₂CHCH₂OC(O)Cl + HCl
Condensation reactions are critical for assembling larger molecules from smaller fragments. The reaction between a chloroformate and an alcohol or amine is a classic example. When sec-butyl chloroformate reacts with 2-piperidineethanol, the nitrogen atom of the piperidine ring or the oxygen atom of the ethanol side chain can act as a nucleophile. Given that the secondary amine of piperidine is generally more nucleophilic than the primary alcohol, the primary product would be a carbamate, formed by the reaction at the nitrogen atom.
However, the most direct and crucial condensation reaction for forming the target molecule, this compound, is the amide coupling between piperidine and an activated form of 2,2,4-trimethyl-3-oxovaleric acid.
This is typically achieved in one of two ways:
Acid Chloride Method: The carboxylic acid is first converted to the more reactive acyl chloride, 2,2,4-trimethyl-3-oxopentanoyl chloride , using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netchemsynthesis.com The resulting acid chloride then readily reacts with piperidine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.
Peptide Coupling Method: The carboxylic acid is reacted directly with piperidine in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often with an additive like 4-(Dimethylamino)pyridine (DMAP). acgpubs.org This method avoids the need to isolate the harsh acid chloride intermediate and is common in pharmaceutical synthesis. researchgate.net
High-Throughput Synthesis and Screening Approaches in Compound Discovery
In modern drug discovery, the synthesis of large libraries of related compounds for biological screening is essential. High-throughput synthesis (HTS) methodologies are well-suited for the preparation of piperidine amide derivatives like the target compound. nih.gov
These approaches often employ parallel synthesis techniques, where multiple reactions are run simultaneously in well-plates. For the synthesis of a library based on the this compound scaffold, one could react a common precursor (e.g., 2,2,4-trimethyl-3-oxopentanoyl chloride) with a diverse set of substituted piperidines. Alternatively, a single piperidine could be reacted with a library of different activated carboxylic acids.
Flow chemistry, using microreactors, offers another powerful tool for rapid synthesis and optimization. organic-chemistry.org It allows for precise control over reaction conditions, improved safety, and easy scalability, making it ideal for creating compound libraries efficiently.
Derivatization Strategies for Analog Development
The development of analogs is crucial for optimizing the biological activity and physicochemical properties of a lead compound. The structure of this compound offers several opportunities for derivatization.
Piperidine Ring Modification: The piperidine ring can be substituted at various positions (2, 3, or 4) with different functional groups (e.g., alkyl, hydroxyl, amino, fluoro). These precursors, substituted piperidines, are often commercially available or can be synthesized through multi-step routes. nih.gov Reacting these modified piperidines with the acyl chloride would generate a diverse set of analogs.
Acyl Side-Chain Modification: The acyl portion of the molecule can also be altered. For example, the isopropyl group (-CH(CH₃)₂) could be replaced with other alkyl or aryl groups to explore structure-activity relationships. This would involve synthesizing different keto-acid precursors.
N-Acyl Derivatization: While the target molecule is an N-acyl piperidine, further derivatization strategies can be inspired by techniques used in analytical chemistry. For instance, derivatizing agents are often used to tag carboxylic acids to improve their detection in mass spectrometry. nsf.govnih.govrowan.edu This principle of adding specific functional groups can be applied synthetically to create analogs with desired properties.
Table 2: Potential Derivatization Sites on this compound
| Molecular Scaffold | Potential Modification Site | Example of Modification | Purpose of Derivatization |
|---|---|---|---|
| Piperidine Ring | C-2, C-3, C-4 Positions | Introduction of methyl, hydroxyl, or fluoro groups | Explore steric and electronic effects on biological targets |
| Acyl Side-Chain | Isopropyl Group | Replacement with cyclopropyl, phenyl, or t-butyl groups | Modulate lipophilicity and binding interactions |
| Acyl Side-Chain | α-Methyl Groups | Replacement with larger or functionalized groups | Alter metabolic stability and conformation |
Oxidative Degradation Mechanisms
No specific studies on the oxidative degradation of this compound were identified. Research into the following areas is required to understand its behavior in oxidative environments.
Information regarding the in vivo or in vitro metabolic fate of this compound is not available. Phase I metabolism typically involves enzymes such as cytochrome P450 oxidases, which introduce or expose functional groups to increase hydrophilicity and facilitate excretion. For a compound with the structure of this compound, potential metabolic hydroxylation could occur on the piperidine ring or the trimethylvaleryl moiety. However, without experimental data, the specific metabolites remain speculative.
The formation of carbonyl and hydroxylated derivatives is a common outcome of oxidative degradation. mdpi.com For the target compound, this could theoretically involve oxidation of the piperidine ring or further oxidation of the valeryl chain. There are no published studies identifying or quantifying such derivatives for this compound.
Detailed mechanistic proposals for the oxidative degradation of this compound are absent from the literature. The amide nitrogen within the piperidine linkage would be a key site for electronic interactions, but specific charge transfer mechanisms have not been investigated for this molecule.
Hydrolytic Degradation Pathways
The stability of the amide bond in this compound towards hydrolysis is a critical aspect of its chemical characterization, yet no specific data were found.
There are no available kinetic or thermodynamic models describing the rate and equilibrium of hydrolysis for this compound. Such models would be essential for predicting its stability under various pH and temperature conditions.
An analysis of the activation energy barriers and the structure of the transition state for the hydrolysis of this compound has not been published. Understanding the transition state, including the potential for cyclic intermediates, is fundamental to elucidating the hydrolytic mechanism. nih.gov
Stability under Environmental pH and Temperature Conditions
The stability of this compound in aqueous environments is primarily dictated by the susceptibility of its amide linkage to hydrolysis. Generally, amides are relatively stable, but their hydrolysis is catalyzed by acidic or basic conditions, with the rate being temperature-dependent.
Under acidic or basic conditions, the amide bond is expected to cleave, yielding piperidine and 3-oxo-2,2,4-trimethylvaleric acid. The steric hindrance from the two methyl groups alpha to the amide carbonyl and the bulky trimethylvaleryl group may slow the rate of hydrolysis compared to less substituted amides.
Table 1: Expected Hydrolysis Products of this compound
| Condition | Reactants | Products |
| Acidic/Basic Hydrolysis | This compound, H₂O | Piperidine, 3-Oxo-2,2,4-trimethylvaleric acid |
Photolytic Degradation Mechanisms
The presence of a ketone carbonyl group makes this compound susceptible to photolytic degradation. Ketones can undergo several photochemical reactions upon absorption of UV light, most notably Norrish Type I and Type II reactions. libretexts.org For α-keto amides, photochemical cleavage is a recognized degradation pathway. researchgate.net
Upon irradiation, one potential pathway involves the formation of a radical cation. The promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) or a π-orbital to an antibonding orbital can initiate fragmentation. For β-ketocarbonyl compounds, visible light-mediated photoredox chemistry can lead to the formation of ketyl radicals, especially when promoted by Lewis or Brønsted acids. nih.gov This process involves a single-electron transfer, creating a radical intermediate that can then undergo further reactions, such as coupling or fragmentation. nih.gov
The piperidine ring itself is a saturated heterocycle and is generally more resistant to direct photolysis than the keto-amide portion of the molecule. However, it is not inert. In the presence of photocatalysts like TiO₂ or reactive species such as hydroxyl radicals (which can be generated photochemically in the environment), the piperidine ring can be attacked. mdpi.com Studies on hindered amine light stabilizers (HALS), which are often based on substituted piperidines, show that deactivation can occur through reactions with radicals, leading to changes at the nitrogen atom or on the ring itself. The presence of the N-acyl group in this compound influences the reactivity of the piperidine nitrogen, making it less basic and altering its degradation pathways compared to unsubstituted piperidine.
Thermal Decomposition
While specific experimental data for the thermal decomposition of this compound is not available, the expected decomposition pathway would involve the cleavage of the weakest bonds at elevated temperatures. The C-C bond between the two carbonyl groups and the amide C-N bond are likely points of initial fragmentation.
Pyrolysis of structurally related amides often leads to the formation of nitriles and alkenes through pathways like retro-ene reactions or radical mechanisms. Given the structure, potential decomposition products could arise from the fragmentation of the trimethylvaleryl side chain and the piperidine ring.
Table 2: Plausible Thermal Decomposition Products based on Structural Analogy
| Initial Compound | Plausible Fragments |
| This compound | Piperidine, Ketenes, Nitriles, Alkenes (e.g., isobutene) |
Environmental Transformation Chemistry
The environmental fate of this compound would be a composite of the degradation pathways mentioned above.
Hydrolysis: In aquatic systems, slow hydrolysis under ambient pH and temperature would be a likely long-term fate, breaking the compound into piperidine and 3-oxo-2,2,4-trimethylvaleric acid.
Photolysis: In sunlit surface waters or on surfaces exposed to sunlight, photolytic degradation, particularly of the β-keto amide portion, would be a significant transformation pathway. libretexts.orgresearchgate.net
Biodegradation: The potential for microbial degradation exists. The piperidine ring, while relatively stable, can be metabolized by certain microorganisms. The linear keto-amide chain is also a potential substrate for enzymatic action.
Atmospheric Fate: If the compound enters the atmosphere, its transformation will be dominated by reactions with photochemically generated oxidants, primarily the hydroxyl radical (•OH). Reaction with •OH is expected to lead to hydrogen abstraction from the C-H bonds on the piperidine ring and the alkyl groups.
Chemical Reactivity and Degradation Pathways
Degradation in Abiotic Matrices (e.g., Soil and Aquatic Environments)
The degradation of 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine in soil and aquatic environments is expected to be governed by processes such as hydrolysis and photolysis. The presence of both an amide linkage and a β-dicarbonyl moiety suggests that the molecule is susceptible to cleavage and transformation under various environmental conditions.
Hydrolysis: The amide bond in the this compound molecule, which connects the piperidine (B6355638) ring to the valeryl chain, is a potential site for hydrolysis. This reaction would lead to the cleavage of the molecule into piperidine and 3-oxo-2,2,4-trimethylvaleric acid. The rate of hydrolysis is influenced by pH, with both acid- and base-catalyzed hydrolysis being possible. As a β-dicarbonyl compound, the C-C bond between the two carbonyl groups can also be susceptible to cleavage under certain conditions, a reaction known as retro-Claisen condensation, particularly under basic conditions. The hydrolysis of β-keto esters, which are structurally related, can lead to the formation of dicarbonyl compounds. fiveable.me
Photodegradation: In aquatic environments, photolysis can be a significant degradation pathway for organic compounds. The carbonyl groups in this compound can absorb ultraviolet radiation, leading to the formation of excited states that can undergo various reactions, including cleavage of the molecule. For instance, research on piperidine derivatives has shown that they can undergo photoinduced electron transfer, which can lead to the quenching of fluorescence and potentially initiate degradation. mdpi.com Studies on the atmospheric photo-oxidation of piperidine initiated by hydroxyl (OH) radicals have shown the formation of products such as 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine. acs.orgresearchgate.netacs.org While these studies are focused on the gas phase, they indicate the susceptibility of the piperidine ring to oxidative degradation, which could also be relevant in aquatic environments where reactive oxygen species are present.
Soil Interactions: In soil, the degradation of this compound will be influenced by its sorption to soil particles and the availability of water for hydrolysis. The compound's mobility and bioavailability for degradation will depend on its partitioning between the soil and water phases. Generally, organic compounds can be retained in soil, which may either protect them from degradation or facilitate reactions on mineral surfaces.
Due to the lack of specific experimental data, it is not possible to provide quantitative degradation rates or half-lives for this compound in soil and aquatic environments. The following table summarizes the potential degradation pathways based on the chemical structure of the compound.
| Degradation Pathway | Matrix | Potential Products | Influencing Factors |
| Hydrolysis (Amide Bond) | Aquatic, Soil | Piperidine, 3-Oxo-2,2,4-trimethylvaleric acid | pH, Temperature |
| Hydrolysis (β-Dicarbonyl Cleavage) | Aquatic, Soil | Varies depending on cleavage site | pH (especially basic conditions) |
| Photodegradation | Aquatic | Cleavage products of the piperidine ring and/or the valeryl chain | Light intensity, Presence of photosensitizers |
| Oxidation | Aquatic, Soil | Oxidized derivatives of the parent compound | Presence of reactive oxygen species (e.g., OH radicals) |
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the energy and electronic distribution within a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, DFT studies would provide insights into its geometry, electronic properties, and reactivity.
A typical DFT analysis would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a deeper understanding of the bonding and intramolecular interactions within this compound. NBO analysis would reveal details about charge transfer interactions between different parts of the molecule, such as the piperidine ring and the oxo-trimethylvaleryl group.
Illustrative DFT Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -830.5 Hartrees | Represents the total electronic energy of the molecule in its ground state. |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Hartree-Fock (HF) is another ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF can still provide valuable qualitative insights into molecular orbitals and electronic structure.
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods. These methods use parameters derived from experimental data to simplify the calculations. AM1 could be employed for rapid conformational analysis of this compound, exploring the potential energy surface to identify stable conformers and transition states. While less precise than DFT or HF, AM1 can be useful for initial screenings of large numbers of related molecules.
Comparison of Computational Methods for this compound
| Method | Relative Computational Cost | Level of Theory | Primary Application |
|---|---|---|---|
| DFT | High | Ab initio (with approximations) | Accurate geometry optimization, electronic properties, and reactivity prediction. |
| Hartree-Fock | Medium-High | Ab initio | Qualitative molecular orbital analysis and initial geometry optimization. |
| AM1 | Low | Semi-empirical | Rapid conformational analysis and screening of large numbers of molecules. |
Stereochemical Structure-Activity Relationship (SSAR) Modeling
While this compound itself is an achiral molecule, the principles of Stereochemical Structure-Activity Relationship (SSAR) modeling are crucial for understanding how its three-dimensional structure influences its chemical potency, should it be part of a study with chiral analogues or interact with a chiral environment. ncats.io
SSAR studies often begin with the alignment, or molecular overlay, of a series of related compounds to identify common structural features that are important for their activity. For a set of analogues of this compound, this would involve superimposing their structures to determine a common pharmacophore.
Geometry optimization is a critical step in this process. Molecular mechanics force fields, like MM2, can be used for an initial, rapid optimization of the structures. For more accurate geometries, graduated quantum chemical methods, starting with semi-empirical methods and progressing to DFT, would be employed. This ensures that the conformations used in the overlay are energetically favorable.
If chiral centers were introduced into the this compound scaffold, creating diastereoisomers, the study of their conformational preferences and chirality would be paramount. Chirality indices are quantitative measures of the degree of chirality of a molecule. These can be calculated from the optimized geometries of the diastereoisomers.
Conformational analysis would be performed to identify the most stable conformers of each diastereoisomer. The relative energies of these conformers and the energy barriers between them would be determined, providing insight into the flexibility of each molecule. This is crucial as the biologically active conformation may not be the lowest energy conformation in isolation.
A key aspect of SSAR is to establish a quantitative relationship between the three-dimensional structure of a molecule and its chemical potency. One approach is to correlate the Root Mean Square Distance (RMSD) of atomic positions between different molecules with their observed activity.
After aligning a series of analogues to a template or a highly active compound, the RMSD values are calculated. A low RMSD value indicates a high degree of structural similarity. By plotting these RMSD values against the measured chemical potency (e.g., IC50 values), a correlation can be sought. A strong correlation would suggest that the structural features captured by the alignment are indeed important for the observed activity.
Hypothetical SSAR Data for Analogues of this compound
| Analogue | Chemical Potency (IC50, nM) | RMSD from Template (Å) |
|---|---|---|
| Compound A (Template) | 10 | 0.00 |
| Compound B | 50 | 0.85 |
| Compound C | 200 | 1.52 |
| Compound D | 800 | 2.10 |
This hypothetical data illustrates that as the structural similarity to the template compound decreases (higher RMSD), the chemical potency also decreases (higher IC50). Such a correlation would be a valuable outcome of an SSAR study.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational chemistry for creating mathematical models that correlate a compound's chemical structure with its biological activity. nih.gov For a molecule like this compound, QSAR models are developed to predict its efficacy and to understand which structural features are most important for its function. This process involves selecting appropriate molecular descriptors, applying robust statistical regression techniques, and identifying key pharmacophoric elements. medium.comnih.gov
Descriptor Selection (e.g., Topological, Electrotopological State, Kappa Shape Indices)
The foundation of a robust QSAR model lies in the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For piperidine derivatives, a wide array of descriptors are calculated to capture their structural complexity. nih.govnih.gov These descriptors can be broadly categorized as topological, which describe atomic connectivity; electrotopological, which consider both electronic and topological information; and shape indices, which quantify the molecule's three-dimensional form.
In studies involving piperidine derivatives, 2D topological descriptors are often calculated using software like PaDEL. nih.govresearchgate.net More complex models may incorporate 3D descriptors that provide information about the spatial arrangement of the atoms. nih.gov The goal is to select a set of non-redundant descriptors that contain the most relevant information for predicting the biological activity of the compound series. researchgate.net
Table 1: Examples of Molecular Descriptor Classes Used in QSAR Studies
| Descriptor Class | Description | Examples |
| Topological | Based on the 2D representation of the molecule, describing size, shape, and branching. | Connectivity indices, Wiener index, Balaban index. |
| Electrotopological State (E-State) | Combines electronic character with topological environment for each atom in the molecule. | E-state indices for specific atoms or groups. |
| Kappa Shape Indices | Quantify aspects of molecular shape in comparison to ideal structures like linear chains or stars. | ¹κ, ²κ, ³κ, κₐ. |
| Physicochemical | Relate to physical properties of the molecule. | LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA). |
| 3D Descriptors | Derived from the 3D coordinates of the molecule. | 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction), WHIM (Weighted Holistic Invariant Molecular descriptors). |
This table illustrates common descriptor types used in the QSAR analysis of organic molecules like piperidine derivatives.
Regression Analysis Techniques (e.g., Ridge Regression, Partial Least Square Regression, Principal Component Regression)
Once descriptors are calculated, various regression techniques are employed to build the mathematical model linking them to biological activity. nih.gov Due to the large number of potential descriptors, methods that can handle multicollinearity and prevent overfitting are preferred.
Principal Component Regression (PCR) : This technique is a combination of Principal Component Analysis (PCA) and Multiple Linear Regression (MLR). researchgate.net PCA is first used to reduce the dimensionality of the descriptor data by transforming them into a smaller set of uncorrelated variables called principal components, which capture the most variance in the data. mdpi.comresearchgate.net These components are then used as independent variables in a regression analysis. researchgate.netfao.org
Partial Least Squares (PLS) Regression : PLS is a widely used statistical method in QSAR that is related to PCR. nih.govmdpi.com It also reduces the number of variables but does so by projecting the predictor variables and the response variables to a new space. researchgate.netnih.gov PLS is effective at developing robust models even when there are more descriptors than observations and when there is significant multicollinearity among the descriptors. mdpi.comtandfonline.com
Ridge Regression : This is a regularization technique used to address multicollinearity among regression predictors. researchgate.net When descriptor variables are highly correlated, standard regression estimates can be unstable. Ridge regression adds a degree of bias to the regression estimates to reduce the standard errors, leading to a more reliable model that is less sensitive to minor variations in the input data. researchgate.net
Table 2: Comparison of Regression Techniques in QSAR
| Technique | Primary Function | Advantage | Common Application |
| Principal Component Regression (PCR) | Reduces dimensionality by creating uncorrelated principal components from descriptors. researchgate.net | Handles multicollinearity; simplifies complex datasets. mdpi.com | QSAR studies with a large number of inter-correlated descriptors. researchgate.netfao.org |
| Partial Least Squares (PLS) Regression | Relates predictor (X) and response (Y) variables by finding latent variables. researchgate.netnih.gov | Robust when descriptors outnumber compounds; good for prediction. mdpi.com | Widely used in 3D-QSAR (CoMFA, CoMSIA) and classical QSAR. nih.govtandfonline.com |
| Ridge Regression | Penalizes the size of regression coefficients to reduce model complexity and multicollinearity. researchgate.net | Prevents overfitting and improves the stability of the model. | Used when high correlation exists between molecular descriptors. researchgate.net |
This table summarizes the key features of regression methods commonly applied in the development of QSAR models for bioactive compounds.
Identification of Key Structural Motifs and Pharmacophores (e.g., Amide Moiety, Chiral Centers)
The analysis of QSAR models and molecular structures allows for the identification of pharmacophores—the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For this compound, several structural motifs are critical.
Piperidine Ring : The piperidine ring serves as a common scaffold in many pharmaceuticals. mdpi.com Its chair conformation and potential for substitution allow for precise three-dimensional positioning of other functional groups, which is critical for receptor binding and activity. nih.gov
Chiral Centers : The presence of chiral centers at the C2 and C4 positions of the valeryl side chain introduces stereochemistry that can be vital for biological activity. Different stereoisomers may exhibit significantly different potencies and binding affinities, as biological macromolecules are themselves chiral.
Trimethylated Acyl Moiety : The bulky, hydrophobic trimethyl groups on the acyl chain contribute to the molecule's lipophilicity and can engage in van der Waals or hydrophobic interactions within a protein's binding pocket. mdpi.com
Molecular Docking and Dynamics Simulations
Beyond QSAR, molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this compound interacts with specific protein targets. nih.govrsc.org
Protein-Ligand Interaction Site Prediction (e.g., hNaV1.7 Channel, ApisOBP3)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. tandfonline.com For a compound like this compound, docking studies could be used to explore its potential to bind to various targets. While specific studies on this compound are not prominent, related piperidine derivatives are investigated for their interaction with targets such as:
Voltage-gated Sodium Channels (e.g., hNaV1.7) : These channels are important targets in pain research, and various small molecules are designed to modulate their function.
Odorant Binding Proteins (e.g., ApisOBP3) : These proteins are involved in the sense of smell and are targets for insect repellents.
Docking algorithms would place the molecule into the active site of these proteins and score the different poses based on a scoring function, which estimates the binding affinity. tandfonline.com Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time and to observe the dynamic behavior of the protein-ligand complex. nih.govrsc.orgnih.gov
Characterization of Intermolecular Interactions (e.g., Hydrophobic Contacts, Hydrogen Bonding)
The analysis of docking poses and MD simulation trajectories reveals the specific intermolecular forces that stabilize the protein-ligand complex. For this compound, key interactions would include:
Hydrogen Bonding : The carbonyl oxygen of the ketone group and the carbonyl oxygen of the amide group are potential hydrogen bond acceptors, capable of interacting with donor residues (like Arginine, Lysine, or Serine) in a protein's active site. nih.govacademicjournals.org
Hydrophobic Contacts : The piperidine ring and the trimethylated alkyl chain are hydrophobic and are likely to interact favorably with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine in the binding pocket. mdpi.com
Table 3: Potential Intermolecular Interactions for this compound
| Structural Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln, His |
| Ketone Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln, His |
| Piperidine Ring | Hydrophobic/Van der Waals | Leu, Ile, Val, Ala, Phe, Trp, Pro |
| Trimethyl-valeryl Chain | Hydrophobic/Van der Waals | Leu, Ile, Val, Ala, Phe, Trp, Pro |
This table outlines the likely non-covalent interactions between the functional groups of the title compound and amino acid residues within a hypothetical protein binding site.
Computational and Theoretical Chemistry Studies
Chemical Biology and Target Identification
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the knowledge regarding the specific biological targets of 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine. As of the latest searches, no studies detailing whole proteome screening or broad-scale chemical target identification for this compound have been published.
Whole proteome screening is a powerful set of methodologies used to identify the protein interaction partners of a small molecule from the entire complement of proteins expressed in a cell or organism. Techniques such as chemical proteomics, which often employs affinity chromatography with an immobilized version of the compound of interest, or thermal shift assays (CETSA) performed on a proteome-wide scale, are instrumental in elucidating a compound's mechanism of action, potential off-target effects, and novel therapeutic applications.
The absence of such research for this compound means that its molecular targets within a biological system remain uncharacterized. While computational predictions and studies on structurally related molecules can offer hypotheses, they are not a substitute for direct experimental evidence obtained through proteome-wide screening.
Future research efforts would be necessary to undertake such screening to understand the bioactivity of this compound. The data generated from these studies would be invaluable for the fields of chemical biology and drug discovery.
Table 1: Research Findings on Whole Proteome Screening of this compound (Note: The following table is for illustrative purposes, as no public data is currently available.)
| Screening Method | Biological System/Cell Line | Identified Protein Targets | Affinity/Binding Constant (Kd) | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
List of Chemical Compounds
Molecular Interaction Mechanisms Chemical/biochemical Perspective
Odorant Binding Protein (OBP) Interactions
1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine interacts significantly with Odorant Binding Proteins (OBPs), which are soluble proteins found in the sensillum lymph of insects. These proteins are crucial for transporting hydrophobic odorant molecules to their corresponding olfactory receptors. nih.gov The interaction of Icaridin with OBPs is a key aspect of its function.
Detailed structural studies on the Anopheles gambiae Odorant Binding Protein 1 (AgamOBP1) have revealed that Icaridin binds to two distinct sites on the protein monomer. wikipedia.org The first is the "classic" DEET-binding site, located at the interface between the two subunits of the OBP dimer. wikipedia.orgfrontiersin.org The second is a novel binding pocket identified at the C-terminal region of the protein, which has been termed the "second Icaridin" (sIC)-binding site. wikipedia.org The discovery of this second site suggests new possibilities for the structure-based design of next-generation insect repellents. wikipedia.orgwikipedia.org The binding of Icaridin to both of these sites has been confirmed in solution through biomolecular NMR spectroscopy. wikipedia.org
Research involving Anopheles coluzzii mosquitoes indicates that this compound may function by reducing the volatility of attractive odorants with which it is mixed. wikipedia.org By lowering the vapor pressure of these compounds on the skin, Icaridin effectively "masks" them, preventing or reducing their ability to reach the mosquito's olfactory receptors. wikipedia.org This mechanism suggests that Icaridin does not necessarily activate repellent pathways directly but rather interferes with the perception of attractive cues. While this "masking" effect is a form of modulation, some repellents are known to act as allosteric modulators by directly binding to olfactory receptors and changing their response to other odorants. researchgate.netnih.govbiorxiv.org
The crystal structure of the Anopheles gambiae Odorant Binding Protein 1 in complex with Icaridin (AgamOBP1•icaridin) has been determined at a resolution of 1.75 Å (PDB accession code: 5EL2). wikipedia.orgfrontiersin.org This structural analysis provides critical insights into the binding mechanism.
Key findings from the structural analysis include:
Stereoselective Binding : The AgamOBP1 crystal selectively binds the 1R,2S-isomer, which is the most active component of Icaridin's diastereoisomeric mixture. wikipedia.orgwikipedia.org This provides structural evidence for the stereoselectivity observed in mosquito perception. wikipedia.orgwikipedia.org
Alternative Binding Modes : Within the DEET-binding site, Icaridin was found to adopt two different orientations. wikipedia.org In one mode, it forms a hydrogen bond with a conserved water molecule, similar to DEET. wikipedia.orgnumberanalytics.com In the other, it interacts directly with the amino acid residue His77. nih.govnumberanalytics.com
Conformational Differences : The two ensembles of conformations observed in the crystal structure differ primarily in the spatial arrangement of their sec-butyl moieties. wikipedia.orgwikipedia.org
Solution Confirmation : The formation of the AgamOBP1-Icaridin complex and the ligand interactions at both binding sites have been verified in solution using Saturation Transfer Difference NMR (STD-NMR) and 2D 1H-15N HSQC NMR spectroscopy. wikipedia.orgwikipedia.org
Isothermal Titration Calorimetry (ITC) has been employed to quantify the thermodynamic parameters of the binding interaction between this compound and AgamOBP1. The experiments provided evidence for two distinct binding sites with different affinities. wikipedia.orgwikipedia.org The dissociation constants (Kd) for these sites were determined to be 0.034 mM and 0.714 mM, indicating varied binding strengths within the protein. wikipedia.orgwikipedia.org
| Binding Site | Dissociation Constant (Kd) | Reference |
|---|---|---|
| High-Affinity Site | 0.034 mM | wikipedia.org, wikipedia.org |
| Low-Affinity Site | 0.714 mM | wikipedia.org, wikipedia.org |
Voltage-Gated Sodium Channel (VGSC) Modulation
Recent studies have revealed that this compound can modulate the function of voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in electrically excitable cells like neurons. acs.orgacs.org In experiments using pituitary tumor cells (GH3), Icaridin was shown to differentially stimulate the transient (INa(T)) and late (INa(L)) components of the voltage-gated Na+ current (INa). acs.orgorst.edu
The key modulatory effects observed were:
Differential Stimulation : The late component of the sodium current (INa(L)) was stimulated to a greater extent than the transient component (INa(T)). acs.orgorst.edu
Effective Concentrations : The effective EC50 values for stimulating INa(T) and INa(L) were 32.7 μM and 2.8 μM, respectively. acs.orgorst.edu
Gating Modifications : The compound caused a hyperpolarizing shift in the steady-state current-voltage relationship of INa(T) and a rightward, depolarizing shift in the midpoint of the steady-state inactivation curve. acs.orgorst.edu
Molecular Docking : Predictive molecular docking simulations have indicated that the Icaridin molecule can potentially interact with the human NaV1.7 channel, a specific isoform of the VGSC. acs.orgorst.edu
These findings suggest that the stimulation of INa by Icaridin could impact the functional activities of electrically excitable cells, adding another layer to its mechanism of action beyond the olfactory system. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Effective EC50 for INa(T) Stimulation | 32.7 µM | acs.org, orst.edu |
| Effective EC50 for INa(L) Stimulation | 2.8 µM | acs.org, orst.edu |
No Publicly Available Data on the Molecular Interaction Mechanisms of this compound
A thorough review of publicly available scientific literature and databases has revealed no specific information regarding the molecular interaction mechanisms of the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its effects on sodium channels or its interaction with other molecular targets as requested.
Efforts to find data pertaining to the compound's influence on sodium current gating, magnitude, frequency dependence, and hysteresis, as well as its specific binding to amino acid residues of the hNaV1.7 channel, yielded no results. Similarly, searches for its interactions with other molecular targets, such as Glutathione-S-Transferases, did not provide any relevant information.
While general information exists on the mechanisms of other compounds that modulate voltage-gated sodium channels or inhibit Glutathione-S-Transferases, there is no scientific record linking these activities to this compound. The absence of this compound in peer-reviewed studies, pharmacological databases, and other scientific resources prevents a scientifically accurate and verifiable discussion of its molecular and biochemical interactions.
Therefore, the requested article, structured around the specific outline provided, cannot be generated due to the lack of foundational research data on this compound in the public domain.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. There is currently a lack of specific, publicly available scientific literature detailing the advanced analytical methodologies for the chemical characterization and quantification of this particular compound. Searches for detailed research findings on its analysis via HPLC-DAD, GC-FID, LC-MS/MS, and QTOF MS, as well as its fragmentation analysis and predicted Collision Cross Section, did not yield the specific data required to create a thorough and informative article as per the requested outline.
To provide a scientifically accurate and well-sourced article, detailed experimental data from peer-reviewed studies are necessary. This would include information on chromatographic conditions (e.g., column type, mobile phase, flow rate, temperature), mass spectrometry parameters (e.g., ionization mode, collision energy), and validated analytical results (e.g., retention times, mass-to-charge ratios, fragmentation patterns). Without such specific data for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Advanced Analytical Methodologies for Chemical Characterization and Quantification
Sample Preparation and Extraction Techniques
The accurate characterization and quantification of chemical compounds are fundamentally reliant on the efficacy of sample preparation and extraction techniques. These initial steps are critical for isolating the analyte of interest, such as 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine, from complex matrices, concentrating it to detectable levels, and removing interfering substances that could compromise analytical results. The choice of method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly selective and versatile technique used for sample clean-up and concentration. It operates on the principle of partitioning a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). For a moderately non-polar compound like this compound, which contains both hydrocarbon moieties and polar amide and ketone groups, various SPE sorbents can be employed.
A common approach would involve using a reversed-phase sorbent, such as C18-bonded silica, where the non-polar alkyl chains on the silica surface retain the analyte from an aqueous sample matrix through hydrophobic interactions. The process typically involves four steps:
Conditioning: The sorbent is prepared by passing a solvent like methanol, followed by water or an aqueous buffer, to activate the stationary phase.
Loading: The sample solution is passed through the sorbent bed, where the analyte is retained.
Washing: Interfering compounds are selectively removed by washing the sorbent with a solvent (e.g., a water-organic solvent mixture) that is not strong enough to elute the analyte of interest.
Elution: The purified analyte is recovered by passing a small volume of a strong organic solvent (e.g., acetonitrile (B52724), ethyl acetate) that disrupts the analyte-sorbent interaction.
Normal-phase SPE, using polar sorbents like silica gel, could also be applicable if the compound is dissolved in a non-polar solvent. In this case, polar functional groups on the analyte would interact with the active sites on the silica.
Table 1: Hypothetical Solid-Phase Extraction Protocol for this compound from an Aqueous Matrix
| Step | Procedure | Solvent/Solution | Purpose |
|---|---|---|---|
| 1. Conditioning | Pass 2 mL of solvent through the C18 cartridge. | Methanol | Solvates the C18 chains. |
| Equilibrate the cartridge with 2 mL of solution. | Deionized Water | Prepares the cartridge for the aqueous sample. | |
| 2. Loading | Pass 10 mL of the sample solution through the cartridge at a slow flow rate. | Aqueous Sample | Adsorbs the analyte onto the C18 sorbent. |
| 3. Washing | Pass 2 mL of wash solution through the cartridge. | 5% Methanol in Water | Removes polar impurities. |
| 4. Elution | Elute the analyte with 1 mL of solvent into a collection tube. | Acetonitrile | Desorbs the purified analyte. |
Solvent Extraction and Dilution Methodologies
Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. savemyexams.comyoutube.com The amide structure of this compound suggests it would be soluble in a range of organic solvents. reddit.comnih.gov
For instance, to extract the compound from an aqueous matrix, a water-immiscible organic solvent such as dichloromethane, ethyl acetate, or diethyl ether would be added. reddit.com After vigorous mixing in a separating funnel, the two phases are allowed to separate. savemyexams.com Due to its predominantly organic character, the target compound would preferentially partition into the organic layer, leaving water-soluble impurities behind in the aqueous layer. The efficiency of the extraction can be enhanced by performing multiple extractions with fresh portions of the organic solvent. The combined organic extracts are then typically dried over an anhydrous salt (e.g., sodium sulfate) and concentrated by evaporating the solvent. savemyexams.com
Simple dilution is a straightforward methodology used when the analyte concentration in the sample is too high for the linear range of the analytical instrument. A validated and precise dilution with a suitable solvent (e.g., acetonitrile or methanol for chromatographic analysis) is performed to bring the concentration within the desired range.
Table 2: Organic Solvents for Liquid-Liquid Extraction of Amide Compounds
| Solvent | Polarity Index | Density (g/mL) | Key Characteristics |
|---|---|---|---|
| Dichloromethane | 3.1 | 1.33 | Effective for a wide range of organic compounds; forms the bottom layer with water. |
| Ethyl Acetate | 4.4 | 0.902 | Good general-purpose solvent; less toxic than chlorinated solvents; forms the top layer. |
| n-Hexane | 0.1 | 0.655 | Suitable for extracting non-polar compounds; often used in combination with more polar solvents. nih.gov |
| Diethyl Ether | 2.8 | 0.713 | Highly effective but very volatile and flammable; forms the top layer. |
Method Validation Parameters
Method validation is a crucial process in analytical chemistry that provides documented evidence that a specific analytical procedure is suitable for its intended purpose. For the quantification of this compound, any developed method (e.g., HPLC, GC-MS) would need to be validated according to established guidelines. The key parameters are outlined below.
Specificity/Selectivity: This parameter assesses the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. It is typically evaluated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) and is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Reproducibility: Precision between different laboratories (inter-laboratory trials).
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a standard reference material) or by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards of different concentrations and plotting the instrument response versus concentration. The relationship is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the linear regression.
Limits of Detection (LOD) and Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure only the analyte. | No interference at the analyte's retention time/signal. |
| Precision | Closeness of repeated measurements. | RSD ≤ 2% for drug substance; ≤ 15% for bioanalysis. |
| Accuracy | Closeness to the true value. | Recovery typically within 80-120% or 98-102% depending on the application. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r) ≥ 0.995. |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≈ 10:1; with acceptable precision and accuracy. |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the protons on the piperidine (B6355638) ring, a singlet for the two geminal methyl groups at the C2 position, a doublet for the two methyl groups at the C4 position, and a septet for the single proton at the C4 position.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. Key signals would include those for the amide and ketone carbonyl carbons (typically in the 170-210 ppm range), the quaternary carbon at C2, and the distinct carbons of the piperidine ring and the trimethylvaleryl moiety.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide C=O | - | ~175 |
| Ketone C=O | - | ~210 |
| **Piperidine (α-CH₂) ** | ~3.5 | ~45 |
| **Piperidine (β, γ-CH₂) ** | ~1.6 | ~25 |
| C2 Quaternary Carbon | - | ~55 |
| **C2 Methyls (-C(CH₃)₂) ** | ~1.2 (singlet) | ~25 |
| C4 Methine (-CH) | ~3.0 (septet) | ~40 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. The tertiary amide carbonyl (C=O) stretch typically appears around 1630-1680 cm⁻¹, while the ketone carbonyl stretch is expected at a higher frequency, around 1705-1725 cm⁻¹. Other significant absorptions would include C-H stretching from the alkyl groups just below 3000 cm⁻¹ and the C-N stretching band.
Table 5: Predicted Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl C-H | Stretch | 2850-2960 | Medium-Strong |
| Ketone C=O | Stretch | 1705-1725 | Strong |
| Tertiary Amide C=O | Stretch | 1630-1680 | Strong |
| C-N | Stretch | 1150-1250 | Medium |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Diethyl Ether |
| Dichloromethane |
| Ethyl Acetate |
| Methanol |
| n-Hexane |
Chemical Formulation Science and Controlled Release Systems
Polymeric Nanofiber Encapsulation and Release Kinetics
The encapsulation of active compounds within polymeric nanofibers has emerged as a promising strategy for achieving controlled and sustained release. This is particularly relevant for volatile compounds, where controlled release can prolong their effectiveness. jwent.netrsc.org
Electrospinning is a versatile and widely studied technique for producing polymeric nanofibers. nih.gov This process involves the use of a high-voltage electric field to draw a charged polymer solution into fine filaments. As the solvent evaporates, nanofibers with diameters ranging from nanometers to a few micrometers are formed. nih.gov The large surface-area-to-volume ratio of these fibers makes them ideal for controlled-release applications. royalsocietypublishing.org
For a compound like 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine, it could be incorporated into a polymer solution, such as polyvinyl alcohol (PVA) or cellulose (B213188) acetate, prior to electrospinning. royalsocietypublishing.orgekb.eg The resulting nanofibers would act as a reservoir for the compound, releasing it gradually over time. Research on other repellents, such as DEET and picaridin, has demonstrated that electrospinning can successfully embed these active ingredients into nylon-6,6 and PVA nanofibers, offering a slow-release mechanism. royalsocietypublishing.orgresearchgate.net The morphology and diameter of the nanofibers can be controlled by adjusting parameters like polymer concentration, solution viscosity, applied voltage, and flow rate. nih.gov
| Parameter | Influence on Nanofiber Morphology |
|---|---|
| Polymer Concentration | Affects solution viscosity; too low can lead to beads instead of fibers, too high can inhibit spinning. |
| Solution Viscosity | A critical factor for fiber formation; influences the elongation of the polymer jet. |
| Applied Voltage | Overcomes surface tension to initiate the spinning process; affects the stretching of the fibers. |
| Flow Rate | Determines the amount of solution ejected; can influence fiber diameter and bead formation. |
| Solvent System | The choice of solvent affects the solubility of the polymer and active ingredient, as well as the evaporation rate. ekb.eg |
Solution blow spinning (SBS) is another method for fabricating micro- and nanofibers, offering advantages such as a high production rate and simpler setup compared to electrospinning. nih.govresearchgate.net In SBS, a polymer solution is extruded through a nozzle and is rapidly stretched by a concentric stream of high-velocity gas. researchgate.net The solvent evaporates as the jet travels to a collector, forming a non-woven mat of fibers. nih.gov
This technique has been successfully used to produce fibers from various polymers, including biodegradable ones, for applications such as drug delivery and tissue engineering. nih.gov For this compound, SBS could offer a scalable method for producing controlled-release fabrics or coatings. The process parameters, such as air pressure and solution feed rate, are critical in determining the final fiber diameter and morphology. mdpi.com Research on peptide-based fibers has shown that the choice of solvent in SBS plays a major role in the resulting fiber structure. nih.gov
| Technique | Advantages | Disadvantages |
|---|---|---|
| Electrospinning | Produces very fine, uniform nanofibers; precise control over fiber morphology. nih.gov | Lower production rate compared to SBS; requires high voltage. mdpi.com |
| Solution Blow Spinning | High production rate; simpler equipment; can be used with a wider range of polymers and solvents. nih.govresearchgate.net | Typically produces fibers with a wider diameter distribution than electrospinning. |
The release kinetics of an encapsulated compound from nanofibers are governed by several factors. The ratio of the active compound to the polymer is a primary determinant of the release rate. A higher content of the active ingredient generally leads to a faster initial release. The total content of the encapsulated compound also plays a role, with higher loading potentially leading to a longer duration of release. researchgate.net
The nature of the polymer matrix is crucial. The chemical compatibility between the compound and the polymer, the crystallinity of the polymer, and the fiber diameter all influence the diffusion of the compound through the matrix. For instance, a study on the release of an insect repellent from poly (l-lactic acid) (PLLA) showed that the miscibility of the repellent and the polymer was a key factor. researchgate.net The release of repellents from nanofibers has been shown to be significantly slower compared to topical application, thereby extending the period of protection. researchgate.net
| Factor | Effect on Release Profile |
|---|---|
| Active/Polymer Ratio | Higher ratios can lead to faster initial release. |
| Total Active Content | Higher content can extend the duration of release. researchgate.net |
| Polymer Type | The chemical and physical properties of the polymer matrix control diffusion. researchgate.net |
| Fiber Diameter | Smaller diameter fibers have a larger surface area, which can lead to a faster release rate. |
| Environmental Conditions | Temperature and air flow can affect the volatility and release of the compound. |
Co-formulation Chemistry and Molecular Interactions with Other Active Ingredients (e.g., Sunscreens)
The co-formulation of active compounds like this compound with other functional ingredients, such as sunscreens, presents both opportunities and challenges. While combination products offer convenience, potential chemical and physical interactions can alter the efficacy of one or both active ingredients. skincancer.org
Studies on the co-application of the insect repellent DEET and sunscreens have shown that certain sunscreen formulations can reduce the Sun Protection Factor (SPF) by over 30%. skincancer.orgnih.gov Conversely, the presence of sunscreen can enhance the percutaneous absorption of DEET, potentially increasing its systemic uptake. skincancer.orgresearchgate.net The sequence of application has also been shown to matter; applying sunscreen before the repellent is generally recommended. kelownaskincancer.com
The molecular interactions underlying these effects are complex and can involve the solvent properties of the formulation components. For a compound like this compound, a thorough investigation into its compatibility with common sunscreen agents would be necessary. This would involve assessing any impact on the UV-filtering capacity of the sunscreen and any changes to the release and absorption profile of the piperidine (B6355638) derivative. A recent study has suggested that some repellents may alter or neutralize the effectiveness of UV filters. typology.com
Novel Delivery Systems Utilizing Biopolymers and Surfactants (e.g., Pluronic F127®)
Beyond nanofiber encapsulation, novel delivery systems utilizing biopolymers and surfactants are being explored to enhance the performance of active ingredients. Pluronic F127 (also known as Poloxamer 407) is a non-ionic, triblock copolymer surfactant that has garnered significant interest in pharmaceutical formulations. silae.itresearchgate.net
Pluronic F127 is known for its unique thermoreversible gelation properties. silae.it At low temperatures, it exists as a solution of individual polymer chains (unimers), but as the temperature increases, it self-assembles into spherical micelles with a hydrophobic core and a hydrophilic corona. silae.itresearchgate.net This micellar structure can encapsulate hydrophobic compounds like this compound, increasing their solubility and stability in aqueous formulations. mdpi.com
At higher concentrations, these micellar solutions can form a hydrogel at physiological temperatures, creating a depot from which the active ingredient can be released in a controlled manner. researchgate.net This makes Pluronic F127 an attractive candidate for developing topical formulations with sustained-release characteristics. Its biocompatibility and low toxicity further enhance its suitability for such applications. nih.govnih.gov The incorporation of other polymers or additives can further modify the gelation temperature and release properties of Pluronic F127-based systems. nih.gov
Q & A
Q. What are the common synthetic routes for 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine, and what factors influence yield optimization?
Answer: Synthesis typically involves multi-step reactions, including:
- Acylation of piperidine : Reacting piperidine with 3-oxo-2,2,4-trimethylvaleryl chloride under anhydrous conditions.
- Stepwise coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
Q. Critical factors for yield optimization :
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Answer:
- NMR spectroscopy :
- Mass spectrometry : ESI-TOF m/z matches the molecular ion ([M+H]⁺) for C₁₁H₁₉NO₂ (theoretical: 205.14) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving piperidine derivatives?
Answer: Contradictions often arise from:
- Varied assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) affect IC₅₀ values .
- Structural analogs : Minor substitutions (e.g., fluorobenzyl vs. thiophenylethyl groups) alter binding kinetics .
Q. Methodological solutions :
Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?
Answer:
Q. Data-driven optimization :
- QSAR models : Utilize CoMFA or HQSAR to correlate structural features with activity .
- In vitro ADME : Microsomal stability assays (e.g., human liver microsomes) guide lead optimization .
Q. How are polymorphic forms of this compound identified and characterized for formulation studies?
Answer:
- X-ray diffraction (XRD) : Resolves crystal lattice differences (e.g., monoclinic vs. orthorhombic systems) .
- Thermal analysis : DSC detects melting point variations (∆T > 5°C indicates distinct polymorphs) .
- Solubility studies : High-throughput screening in 96-well plates with solvents (e.g., ethanol, PEG 400) identifies bio-relevant forms .
Q. What analytical methods are used to assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies :
- Acid/Base hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs) and monitor via LC-MS .
- Oxidative stress : Exposure to H₂O₂ (3% v/v) identifies susceptible functional groups (e.g., ketone oxidation) .
- Plasma stability : Incubate with rat/human plasma (37°C, 1 hr) and quantify parent compound loss using UPLC .
Q. How do researchers validate the compound’s mechanism of action in kinase inhibition assays?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- Cellular assays :
- Phosphorylation inhibition : Western blotting detects reduced p-ERK/p-Akt levels in treated cells .
- ATP-competitive binding : Use fluorescent ATP analogs (e.g., ADP-Glo™) to measure IC₅₀ .
Q. What computational tools are leveraged to predict the compound’s toxicity and off-target effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
